molecular formula C16H23NO B12570560 1-(2-Ethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one CAS No. 599162-21-7

1-(2-Ethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one

Katalognummer: B12570560
CAS-Nummer: 599162-21-7
Molekulargewicht: 245.36 g/mol
InChI-Schlüssel: MJFFKCAKGJBXEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl group and a phenyl ring substituted with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The ethyl group can be introduced to the piperidine ring through alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Ethanone Moiety: The ethanone moiety can be introduced through Friedel-Crafts acylation reactions involving the phenyl ring and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Ethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Ethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Methylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one: Similar structure with a methyl group instead of an ethyl group on the piperidine ring.

    1-(2-Ethylpiperidin-1-yl)-2-phenylethan-1-one: Similar structure without the methyl group on the phenyl ring.

Uniqueness

1-(2-Ethylpiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one is unique due to the specific combination of substituents on the piperidine and phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

599162-21-7

Molekularformel

C16H23NO

Molekulargewicht

245.36 g/mol

IUPAC-Name

1-(2-ethylpiperidin-1-yl)-2-(4-methylphenyl)ethanone

InChI

InChI=1S/C16H23NO/c1-3-15-6-4-5-11-17(15)16(18)12-14-9-7-13(2)8-10-14/h7-10,15H,3-6,11-12H2,1-2H3

InChI-Schlüssel

MJFFKCAKGJBXEG-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCCCN1C(=O)CC2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.